REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[C:5]([OH:16])(=[O:15])[C:6]1[C:7](=[CH:11][CH:12]=[CH:13][CH:14]=1)[C:8]([OH:10])=[O:9]>>[N+:1]([C:14]1[CH:13]=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]=1[C:5]([OH:16])=[O:15])([O-:4])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Name
|
3- and 4- nitrophthalic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
each added to a reaction vessel
|
Type
|
CUSTOM
|
Details
|
brought to a temperature of 70° C
|
Type
|
CUSTOM
|
Details
|
produces
|
Type
|
CUSTOM
|
Details
|
yields of greater than 90%
|
Type
|
CUSTOM
|
Details
|
of theoretical yield
|
Type
|
ADDITION
|
Details
|
mix in mole percent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |